Plutonium hexafluoride

Description

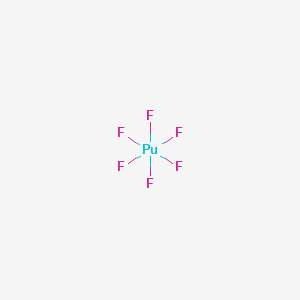

Structure

2D Structure

Properties

CAS No. |

13693-06-6 |

|---|---|

Molecular Formula |

F6Pu |

Molecular Weight |

358.05462 g/mol |

IUPAC Name |

hexafluoroplutonium |

InChI |

InChI=1S/6FH.Pu/h6*1H;/q;;;;;;+6/p-6 |

InChI Key |

OJSBUHMRXCPOJV-UHFFFAOYSA-H |

SMILES |

F[Pu](F)(F)(F)(F)F |

Canonical SMILES |

F[Pu](F)(F)(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Early Synthesis of Plutonium Hexafluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the seminal methods developed for the synthesis of plutonium hexafluoride (PuF₆), a volatile and highly reactive compound of significant interest in nuclear material processing. The document details the pioneering high-temperature fluorination of plutonium tetrafluoride (PuF₄) and subsequent low-temperature synthesis techniques, presenting quantitative data, experimental protocols, and logical workflows.

High-Temperature Synthesis of this compound

The first successful isolation of this compound in 1950 by Alan E. Florin marked a significant milestone in plutonium chemistry.[1] This early method, which remained the primary route for years, involves the direct fluorination of plutonium tetrafluoride (PuF₄) at elevated temperatures using elemental fluorine (F₂).[1][2]

The fundamental reaction is as follows:

PuF₄(s) + F₂(g) → PuF₆(g)

This reaction is endothermic, necessitating high temperatures to proceed at a reasonable rate.[1]

Experimental Protocol

The experimental setup for the high-temperature synthesis of PuF₆ typically involved a flow system.

Apparatus:

-

Reactor: A nickel or nickel-alloy tube was commonly used as the reaction vessel due to its relative resistance to fluorine at high temperatures.

-

Fluorine Source: A cylinder of compressed elemental fluorine gas.

-

Gas Flow Control: Flowmeters and valves to regulate the fluorine gas stream.

-

Furnace: A tube furnace capable of reaching and maintaining temperatures up to 800°C.

-

Cold Trap: A collection vessel, often a U-tube or a series of traps, cooled with a refrigerant like liquid nitrogen (-196°C) to condense the volatile PuF₆ product.

-

Vacuum System: To evacuate the apparatus before introducing reactants and to remove non-condensable gases.

Procedure:

-

A weighed sample of dry plutonium tetrafluoride (PuF₄) is placed in a nickel boat, which is then inserted into the nickel reactor tube.

-

The entire system is assembled and thoroughly leak-tested.

-

The apparatus is evacuated and purged with a dry, inert gas (e.g., helium or argon) to remove any traces of moisture and air, as PuF₆ reacts vigorously with water.

-

A controlled flow of elemental fluorine gas is introduced into the reactor.

-

The furnace is heated to the desired reaction temperature, typically in the range of 300°C to 750°C.

-

The volatile PuF₆ product is carried by the excess fluorine gas stream out of the furnace and into the cold trap, where it desublimates as a solid.

-

Non-condensable fluorine gas passes through the trap and is either recycled or neutralized in a chemical trap (e.g., soda lime).

-

After the reaction is complete, the fluorine flow is stopped, and the system is purged with an inert gas.

-

The cold trap containing the PuF₆ product is isolated and removed for purification and analysis. A key challenge in this process is the thermal instability of PuF₆, which begins to decompose back to PuF₄ and F₂ at temperatures above 280°C.[1] Therefore, rapid removal of the product from the hot zone and efficient condensation are crucial for achieving high yields.[1]

Quantitative Data for High-Temperature Synthesis

| Parameter | Value | Reference |

| Reactant | Plutonium Tetrafluoride (PuF₄) | [1][2] |

| Fluorinating Agent | Elemental Fluorine (F₂) | [1][2] |

| Reaction Temperature | 100°C to 750°C | [2][3][4] |

| Optimal Temperature for Rapid Formation | ~750°C | [1] |

| Fluorine Partial Pressure | 0.25 to 1.0 atm | [2][3][4] |

| Activation Energy | 10 to 12 kcal/mole | [2][3][4] |

| PuF₆ Triple Point | 51.58°C at 710 hPa (530 Torr) | [1] |

| PuF₆ Boiling Point | 62°C | [1] |

Experimental Workflow Diagram

Caption: High-temperature synthesis workflow for PuF₆.

Low-Temperature Synthesis of this compound

In 1984, a significant advancement was made with the development of a low-temperature synthesis method for PuF₆ using dioxygen difluoride (O₂F₂).[5] This method avoids the high temperatures required for direct fluorination with elemental fluorine, thus mitigating some of the challenges associated with the thermal decomposition of the product.

The reaction proceeds at or below room temperature:

PuF₄(s) + O₂F₂(g) → PuF₆(g) + O₂(g)

Other powerful fluorinating agents, such as krypton difluoride (KrF₂), have also been shown to produce PuF₆ at ambient or lower temperatures.[6]

Experimental Protocol (Dioxygen Difluoride Method)

Apparatus:

-

Reaction Vessel: A reaction container made of a material resistant to O₂F₂, such as nickel or a fluoropolymer.

-

O₂F₂ Generator: Dioxygen difluoride is unstable and is typically synthesized in situ or immediately before use.

-

Vacuum Line: A glass or metal vacuum line for handling the gaseous reactants and products.

-

Cold Traps: To condense and isolate the PuF₆ product.

Procedure:

-

A sample of plutonium tetrafluoride is placed in the reaction vessel.

-

The system is evacuated to remove air and moisture.

-

Gaseous dioxygen difluoride is introduced into the reaction vessel, which is maintained at or below room temperature.

-

The reaction proceeds, and the volatile PuF₆ is collected in a cold trap cooled with liquid nitrogen.

-

The by-product, oxygen gas, is pumped away.

-

The collected PuF₆ can then be purified by fractional condensation.

This method offers the advantage of producing PuF₆ with less thermal decomposition, potentially leading to higher recovery yields.

Comparison of Synthesis Methods

| Feature | High-Temperature Method | Low-Temperature Method |

| Fluorinating Agent | Elemental Fluorine (F₂) | Dioxygen Difluoride (O₂F₂) or Krypton Difluoride (KrF₂) |

| Temperature | 300°C - 750°C | Room temperature or below |

| Primary Challenge | Thermal decomposition of PuF₆ | Handling of highly reactive and unstable fluorinating agents |

| Apparatus | High-temperature furnace, nickel reactor | Vacuum line, cryogenics |

| Energy Input | High | Low |

Logical Relationship of Synthesis Methods

Caption: Relationship between high and low-temperature PuF₆ synthesis.

Conclusion

The early synthesis of this compound was a challenging endeavor due to the compound's high reactivity, radioactivity, and thermal instability. The development of the high-temperature fluorination of plutonium tetrafluoride was a pivotal achievement, enabling the initial study of PuF₆ properties. The subsequent discovery of low-temperature synthesis routes using powerful fluorinating agents like dioxygen difluoride provided a more controlled and efficient method for its preparation. These foundational methods have been crucial for the advancement of plutonium chemistry and the development of nuclear material processing technologies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Fluorination of Plutonium Tetrafluoride and Plutonium Dioxide by Fluorine (1959) | M.J. Steindler | 15 Citations [scispace.com]

- 3. THE FLUORINATION OF PLUTONIUM TETRAFLUORIDE (Technical Report) | OSTI.GOV [osti.gov]

- 4. The Fluorination of Plutonium Tetrafluoride - M. J. Steindler, D. V. Steidl, R. K. Steunenberg - Google 圖書 [books.google.com.tw]

- 5. Low-temperature synthesis of this compound (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

Thermodynamic Properties of Gaseous Plutonium Hexafluoride: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of gaseous plutonium hexafluoride (PuF₆). The information presented herein is curated from experimental data and theoretical calculations, offering a critical resource for professionals working with this volatile and highly reactive compound. All quantitative data are summarized in structured tables for ease of reference and comparison. Detailed experimental protocols for key measurements are also provided.

Core Thermodynamic Properties

Gaseous this compound is the most volatile compound of plutonium and plays a significant role in certain nuclear material processing applications. A thorough understanding of its thermodynamic properties is crucial for safe handling, process design, and modeling of its chemical behavior.

Enthalpy, Entropy, and Gibbs Free Energy of Formation

The standard enthalpy and entropy of formation are fundamental thermodynamic quantities that dictate the stability and reactivity of a compound. For gaseous PuF₆, these values have been determined through a combination of experimental measurements and theoretical calculations.

| Property | Value | Conditions |

| Standard Enthalpy of Formation (ΔH°f) [gas] | -2125.5 ± 8.4 kJ/mol (-508 ± 2 kcal/mol) | at 298.15 K (25 °C) and 1 atm |

| Standard Molar Entropy (S°) [gas] | 369.3 ± 8.4 J/(mol·K) (88.29 cal/mol·K) | at 298.15 K (25 °C) and 1 atm |

| Standard Gibbs Free Energy of Formation (ΔG°f) [gas] | -2058.1 kJ/mol (calculated) | at 298.15 K (25 °C) and 1 atm |

Vapor Pressure and Phase Transitions

The volatility of PuF₆ is a key characteristic, and its vapor pressure has been experimentally determined over a range of temperatures.

The vapor pressure of solid PuF₆ can be described by the following equation for the temperature range of 0 to 51.59 °C: log₁₀(P / Torr) = 10.613 - 2531 / T

For liquid PuF₆, in the temperature range of 51.59 to 77.1 °C, the vapor pressure is given by: log₁₀(P / Torr) = 7.696 - 1619 / T

where P is the pressure in Torr and T is the absolute temperature in Kelvin.

Key phase transition points for this compound are summarized in the table below.

| Property | Value |

| Triple Point Temperature | 51.58 °C (324.73 K) |

| Triple Point Pressure | 710 hPa (530 Torr) |

| Boiling Point (at 1 atm) | 62 °C (335 K) |

| Heat of Sublimation (ΔH_sub) | 50.6 kJ/mol (12.1 kcal/mol)[1] |

| Heat of Vaporization (ΔH_vap) | 30.96 kJ/mol (7.4 kcal/mol)[1] |

| Heat of Fusion (ΔH_fus) | 19.64 kJ/mol (4.7 kcal/mol) |

Calculated Thermodynamic Functions

Based on spectroscopic data, specifically the fundamental vibrational frequencies of the gaseous PuF₆ molecule, a comprehensive set of thermodynamic functions has been calculated using statistical mechanics principles for an ideal gas at one atmosphere. These functions are indispensable for modeling the behavior of PuF₆ in various chemical processes and environments.

Fundamental Vibrational Frequencies of Gaseous PuF₆:

| Mode | Symmetry | Wavenumber (cm⁻¹) |

| ν₁ | a₁g | 628 |

| ν₂ | e_g | 523 |

| ν₃ | f₁u | 615 |

| ν₄ | f₁u | 206 |

| ν₅ | f₂g | 211 |

| ν₆ | f₂u | 141 |

Using these vibrational frequencies and the molecular weight of PuF₆ (³⁵⁸PuF₆), the following thermodynamic functions have been calculated for the gaseous state at various temperatures.

Calculated Thermodynamic Functions for Gaseous PuF₆ at 1 atm:

| Temperature (K) | C_p (J/mol·K) | S° (J/mol·K) | -[G°-H°(298)]/T (J/mol·K) | H°-H°(298) (kJ/mol) |

| 298.15 | 127.3 | 369.3 | 369.3 | 0.00 |

| 300 | 127.6 | 370.1 | 369.3 | 0.24 |

| 400 | 139.8 | 408.3 | 374.2 | 13.64 |

| 500 | 146.1 | 439.6 | 384.6 | 27.50 |

| 600 | 149.9 | 466.1 | 397.1 | 41.40 |

| 700 | 152.4 | 489.0 | 410.1 | 55.23 |

| 800 | 154.2 | 509.2 | 422.9 | 69.04 |

| 900 | 155.5 | 527.3 | 435.3 | 82.80 |

| 1000 | 156.5 | 543.7 | 447.2 | 96.50 |

Experimental Protocols

The determination of thermodynamic properties for a substance as challenging as this compound requires specialized and robust experimental techniques. The high radioactivity, corrosivity, and volatility of PuF₆ necessitate the use of contained systems and sensitive measurement apparatus.

Vapor Pressure Measurement using a Quartz Sickle Gauge

Objective: To accurately measure the vapor pressure of solid and liquid PuF₆ as a function of temperature.

Apparatus:

-

Sample Manifold: Constructed from a corrosion-resistant material such as nickel or Monel, capable of being evacuated to high vacuum and heated uniformly.

-

Quartz Sickle Gauge: A differential pressure transducer where the deflection of a thin quartz membrane (the "sickle") is used to measure the pressure difference between the sample and a reference vacuum. The null position of the sickle is detected optically.

-

Constant Temperature Bath: A thermostatically controlled liquid or air bath to maintain the sample at a precise and stable temperature.

-

High-Vacuum System: Capable of achieving pressures below 10⁻⁶ Torr.

-

Pressure Measurement System: A calibrated manometer or pressure transducer to measure the balancing pressure of an inert gas.

-

Glovebox: All experimental work must be conducted within a high-integrity glovebox to ensure containment of the radioactive material.

Procedure:

-

Sample Preparation: A small, known quantity of high-purity PuF₆ is synthesized and transferred into the sample side of the quartz sickle gauge apparatus within the glovebox.

-

System Evacuation: The entire apparatus is evacuated to a high vacuum to remove any residual gases.

-

Temperature Equilibration: The sample is brought to the desired temperature using the constant temperature bath and allowed to equilibrate until the temperature is stable.

-

Pressure Measurement (Null Method):

-

The vapor pressure exerted by the PuF₆ sample causes the quartz sickle to deflect.

-

A dry, inert gas (e.g., nitrogen or argon) is slowly introduced into the reference side of the gauge.

-

The pressure of the inert gas is adjusted until the sickle returns to its original null position, as observed through the optical detection system.

-

At this point, the pressure of the inert gas is equal to the vapor pressure of the PuF₆. This pressure is measured using the external calibrated manometer.

-

-

Data Collection: The vapor pressure is recorded at various stable temperatures, both for the solid and liquid phases, by incrementally increasing and then decreasing the temperature to check for hysteresis.

-

Data Analysis: The logarithm of the measured vapor pressure is plotted against the inverse of the absolute temperature (Clausius-Clapeyron plot) to determine the heats of sublimation and vaporization.

Visualizations

To better illustrate the relationships and processes described in this guide, the following diagrams have been generated.

Caption: Workflow for vapor pressure determination of PuF₆.

Caption: Interrelation of thermodynamic properties for gaseous PuF₆.

References

physical characteristics of solid-phase PuF6

An In-depth Technical Guide on the Physical Characteristics of Solid-Phase Plutonium Hexafluoride (PuF6)

Introduction

This compound (PuF₆) is a compound of significant interest in the field of nuclear chemistry, primarily for its role in the enrichment and separation of plutonium isotopes.[1] As the highest fluoride of plutonium, its volatility is a key property utilized in fluoride volatility processes.[2] However, PuF₆ is also notoriously difficult to handle due to its high corrosivity, toxicity, and susceptibility to auto-radiolysis.[1] This guide provides a detailed overview of the known physical characteristics of solid-phase PuF₆, compiled from various scientific sources. It is intended for researchers and professionals requiring a consolidated technical reference on this material.

Physical and Thermal Properties

Solid-phase PuF₆ is a crystalline solid with a distinct appearance and well-characterized thermal behavior at atmospheric and elevated pressures. The compound is paramagnetic, with a molar magnetic susceptibility of 0.173 mm³/mol.[1]

General Properties

At standard conditions, PuF₆ presents as dark red to red-brown, opaque orthorhombic crystals.[1][3][4] At temperatures below -180 °C, it becomes colorless.[1] Key physical constants are summarized in the table below.

| Property | Value | Units | Citations |

| Molar Mass | 358.055 | g/mol | [3] |

| Appearance | Dark red, opaque crystals | - | [1] |

| Density | 5.08 | g/cm³ | [1][4] |

| Melting Point | 52 | °C | [1][3] |

| Boiling Point | 62 | °C | [1][3] |

| Triple Point | 51.58 °C at 710 hPa | - | [1] |

Thermodynamic Properties

The thermodynamic properties of PuF₆ govern its phase transitions. These values are crucial for designing and controlling processes involving its sublimation and condensation.

| Thermodynamic Parameter | Value | Units | Citations |

| Heat of Sublimation | 12.1 | kcal/mol | [1][5] |

| Heat of Vaporization | 7.4 | kcal/mol | [1][5] |

| Heat of Fusion | 4.7 | kcal/mol | [5] |

| Entropy of Fusion | 14.5 | cal/mol·°C | [5] |

Crystallographic Data

The solid-state structure of PuF₆ has been determined through crystallographic studies. It forms an orthorhombic crystal system, which is isostructural with uranium hexafluoride (UF₆).

| Crystallographic Parameter | Value | Units | Citations |

| Crystal System | Orthorhombic | - | [1] |

| Space Group | Pnma (No. 62) | - | [1] |

| Lattice Parameter (a) | 995 | pm | [1] |

| Lattice Parameter (b) | 902 | pm | [1] |

| Lattice Parameter (c) | 526 | pm | [1] |

Stability and Decomposition

PuF₆ is chemically reactive and subject to decomposition under various conditions.

-

Reaction with Water : It reacts vigorously with water, including atmospheric moisture, to form plutonium(VI) oxyfluoride (PuO₂F₂) and hydrofluoric acid (HF).[1][5]

-

Thermal Decomposition : While stable at room temperature, PuF₆ decomposes rapidly at 280 °C into plutonium tetrafluoride (PuF₄) and fluorine (F₂) gas.[1] Studies have shown the activation energy for this reaction to be approximately 14.8 kcal/mole in the temperature range of 140-160°C.

-

Auto-radiolysis : The alpha decay of plutonium causes auto-radiolysis in the solid phase at a rate of about 1.5% per day.[1] This decomposition also yields PuF₄ and F₂. Storing the compound in the gas phase at low pressures (50–100 torr) appears to minimize this effect.[1]

Caption: Decomposition pathways for solid this compound.

Experimental Protocols

Synthesis of this compound

The primary method for preparing PuF₆ is the direct fluorination of plutonium tetrafluoride (PuF₄) using a powerful fluorinating agent, typically elemental fluorine (F₂), at elevated temperatures.[1][5]

Methodology:

-

Reactant Preparation : Plutonium tetrafluoride (PuF₄) powder is placed in a reaction vessel constructed from a corrosion-resistant material, such as Monel or nickel.

-

Fluorination : A stream of fluorine gas (F₂), often diluted with an inert gas like helium, is passed over the PuF₄.[2] The reaction is initiated by heating the vessel. The synthesis of PuF₆ from PuF₄ and F₂ is an equilibrium reaction.[5]

-

Volatilization : The product, PuF₆, is volatile and is carried out of the reactor by the gas stream. The reaction temperature is typically controlled to optimize the volatilization rate of PuF₆ while minimizing the volatilization of other species.[2]

-

Collection and Purification : The gaseous PuF₆ is collected downstream in cold traps by desublimation (condensation from gas to solid).[6] This step also serves to separate it from less volatile impurities and unreacted fluorine. The temperature of the cold traps must be carefully controlled to ensure efficient collection.

Caption: Experimental workflow for the synthesis of solid PuF6.

Characterization by X-Ray Diffraction (XRD)

X-ray diffraction is the standard technique for determining the crystal structure, space group, and lattice parameters of a crystalline solid like PuF₆.

Methodology:

-

Sample Preparation : A small, powdered sample of crystalline PuF₆ is carefully loaded into a capillary tube made of a material with low X-ray absorption, such as quartz or borosilicate glass. The handling must be performed in a controlled, moisture-free environment (e.g., a glovebox) due to the reactivity of PuF₆.[1]

-

Data Acquisition : The capillary is mounted in a powder diffractometer.[7] A monochromatic X-ray beam is directed at the sample. The sample is rotated, and the detector moves in an arc to record the intensity of the diffracted X-rays at various angles (2θ).[8]

-

Data Analysis : The resulting diffraction pattern, a plot of intensity versus 2θ, contains a series of peaks. The positions and intensities of these peaks are characteristic of the material's crystal structure. By indexing these peaks, the unit cell dimensions (lattice parameters) and the space group can be determined.[7]

Characterization by Calorimetry

Calorimetry is used to measure the heat changes associated with phase transitions, such as fusion (melting) and sublimation, providing data on the heats of fusion and sublimation.[9]

Methodology:

-

Calorimeter Setup : A precisely known mass of solid PuF₆ is sealed in a sample container suitable for the calorimeter. The experiment must be conducted in a highly controlled environment to prevent reaction with air or moisture.

-

Measurement : The sample is placed inside the calorimeter, which is an insulated device designed to measure heat flow.[10]

-

Heat of Fusion : To measure the heat of fusion, the calorimeter slowly heats the sample through its melting point. The instrument records the energy input required to raise the temperature. A plateau in the temperature vs. energy curve occurs during melting, and the energy absorbed during this phase transition is the heat of fusion.[5]

-

Heat of Sublimation : The heat of sublimation can be determined by measuring the vapor pressure of the solid as a function of temperature and applying the Clausius-Clapeyron equation, or by using a specialized sublimation calorimeter.[5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. WebElements Periodic Table » Plutonium » this compound [webelements.com]

- 4. Table 4-2, Physical and Chemical Properties of Plutonium and Selected Plutonium Compounds - Toxicological Profile for Plutonium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. physics.utoronto.ca [physics.utoronto.ca]

- 8. digital.bnpengage.com [digital.bnpengage.com]

- 9. science.valenciacollege.edu [science.valenciacollege.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Historical Context of Plutonium Hexafluoride Research

For Researchers, Scientists, and Professionals in Nuclear Chemistry and Materials Science

This technical guide provides an in-depth exploration of the historical context surrounding the research and development of plutonium hexafluoride (PuF₆). From its theoretical conception to its pivotal role in nuclear materials processing, this document outlines the key scientific milestones, experimental methodologies, and the evolution of our understanding of this highly volatile and reactive compound.

A Historical Timeline of this compound Research

The story of this compound is intrinsically linked to the dawn of the nuclear age. Following the discovery of plutonium in 1940, chemists quickly postulated the existence of a volatile hexafluoride compound, analogous to the well-known uranium hexafluoride (UF₆). Early experimental endeavors, however, were fraught with conflicting results, largely due to the extreme difficulty in handling the highly corrosive and radioactive material.

Definitive proof of PuF₆'s existence did not emerge until 1942, though the intense secrecy of the Second World War delayed the publication of this research. Initial experiments, conducted with minuscule quantities of plutonium, indicated that a volatile plutonium compound could be formed in a stream of fluorine gas at temperatures exceeding 700 °C. In 1944, Alan E. Florin, a researcher at the University of Chicago's Metallurgical Laboratory, successfully prepared a volatile plutonium compound believed to be PuF₆, but it decomposed before it could be definitively identified. It was not until 1950 that Florin's continued efforts culminated in the successful synthesis and characterization of this compound, accompanied by improved thermodynamic data and a dedicated apparatus for its production. Concurrently, British scientists also developed a method for producing PuF₆.

A significant breakthrough in the synthesis of PuF₆ occurred in 1984 with the use of dioxygen difluoride (O₂F₂), which allowed for the formation of the compound at near-room temperatures. This development represented a major advancement in handling and safety, as it mitigated the need for the high temperatures previously required.

Physicochemical Properties of this compound

This compound is a crystalline solid with a reddish-brown appearance at room temperature. It is highly volatile, sublimating at room temperature. The compound is extremely reactive and corrosive. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| Chemical Formula | PuF₆ |

| Molar Mass | 358.06 g/mol |

| Appearance | Red-brown crystalline solid |

| Density | 5.08 g/cm³ |

| Melting Point | 52 °C (126 °F; 325 K) |

| Boiling Point | 62 °C (144 °F; 335 K) |

| Crystal Structure | Orthorhombic |

| Solubility | Reacts vigorously with water |

Experimental Protocols for the Synthesis of this compound

The synthesis of this compound has historically been a challenging endeavor due to the compound's instability and the hazardous nature of its reactants and products. The primary methods of synthesis are detailed below.

High-Temperature Fluorination of Plutonium Tetrafluoride

This was the original method developed for the production of PuF₆. The reaction involves the direct fluorination of plutonium tetrafluoride (PuF₄) using elemental fluorine (F₂) at elevated temperatures.

Reaction:

PuF₄(s) + F₂(g) → PuF₆(g)

Experimental Parameters:

-

Reactants: Plutonium tetrafluoride (PuF₄) powder, high-purity fluorine gas (F₂).

-

Temperature: The reaction is typically carried out at temperatures ranging from 300 to 700 °C.[1]

-

Apparatus: A flow-system reactor constructed from a corrosion-resistant material such as nickel or monel is used. The PuF₄ is placed in a boat within the reactor tube, which is then heated to the desired temperature while fluorine gas is passed over it.

-

Product Collection: The gaseous PuF₆ product is collected downstream in a cold trap, typically cooled with liquid nitrogen. This rapid condensation is crucial to prevent the decomposition of the product.

Step-by-Step Protocol:

-

A weighed amount of finely powdered PuF₄ is placed in a nickel boat.

-

The boat is inserted into the center of a nickel or monel tube furnace.

-

The system is purged with an inert gas (e.g., argon) to remove any residual air and moisture.

-

The furnace is heated to the target temperature (e.g., 550 °C).

-

A controlled flow of fluorine gas is introduced into the reactor tube.

-

The gaseous PuF₆ formed is passed through a series of cold traps cooled with a dry ice/acetone slush and then liquid nitrogen to condense the product.

-

Any unreacted fluorine gas is passed through a soda-lime tower for neutralization.

-

After the reaction is complete, the fluorine flow is stopped, and the system is purged with an inert gas.

-

The cold traps containing the solidified PuF₆ are carefully removed for product recovery and purification.

Low-Temperature Synthesis using Potent Fluorinating Agents

The development of low-temperature synthesis methods has significantly improved the safety and efficiency of PuF₆ production. These methods utilize powerful fluorinating agents that can react with plutonium compounds at or near room temperature.

Fluorinating Agents:

-

Dioxygen Difluoride (O₂F₂): This compound is a potent fluorinating agent capable of converting plutonium oxides and fluorides to PuF₆ at room temperature or even lower temperatures.

-

Krypton Difluoride (KrF₂): Another powerful fluorinating agent that can produce PuF₆ from various plutonium substrates at ambient temperatures.

Experimental Workflow for Low-Temperature Synthesis:

The Role of this compound in Nuclear Fuel Reprocessing

This compound plays a crucial role in the fluoride volatility process, a dry reprocessing method for spent nuclear fuel.[2] This process takes advantage of the volatility of actinide fluorides to separate them from the bulk of the fission products, which form non-volatile fluorides.

The Fluoride Volatility Process

The fluoride volatility process involves several key steps to separate uranium and plutonium from spent nuclear fuel.

Workflow of the Fluoride Volatility Process:

Detailed Steps of the Fluoride Volatility Process:

-

Decladding and Voloxidation: The spent nuclear fuel rods are mechanically sheared, and the fuel is separated from the cladding. The uranium dioxide (UO₂) fuel is then oxidized to triuranium octoxide (U₃O₈), a powder that is more amenable to fluorination.

-

Fluorination: The U₃O₈ powder is introduced into a fluidized-bed reactor and reacted with fluorine gas. This converts the uranium and plutonium to their volatile hexafluorides (UF₆ and PuF₆). Most of the fission products form non-volatile fluorides and remain as solids.[2]

-

Separation and Purification: The gaseous stream containing UF₆, PuF₆, and volatile fission product fluorides is passed through a series of cold traps and adsorption columns to separate the components. Fractional distillation can also be used to purify the UF₆.[2]

-

Plutonium Conversion: The separated PuF₆ is then thermally decomposed back to solid PuF₄. The PuF₄ can then be converted to plutonium dioxide (PuO₂), a stable form suitable for storage or for use in the fabrication of new nuclear fuel.

Safety and Handling Considerations

This compound is an extremely hazardous material due to its high radioactivity, chemical reactivity, and toxicity.

-

Radiological Hazards: Plutonium is a potent alpha emitter, and inhalation of PuF₆ can lead to significant internal radiation doses. All handling must be conducted in well-shielded gloveboxes or hot cells.[3]

-

Chemical Hazards: PuF₆ is highly corrosive and reacts violently with water and organic compounds. All equipment must be constructed from compatible materials, and the experimental atmosphere must be scrupulously dry.

-

Toxicity: In addition to its radiological hazards, PuF₆ is chemically toxic.

Strict adherence to established safety protocols and the use of appropriate personal protective equipment are paramount when working with this compound.

This technical guide provides a comprehensive overview of the historical and experimental context of this compound research. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of nuclear chemistry, materials science, and nuclear engineering.

References

A Technical Guide to the Initial Investigations of Plutonium Hexafluoride (PuF6) Volatility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research into the volatility of Plutonium Hexafluoride (PuF6), a compound of significant interest in nuclear materials processing. The document outlines the key physical and chemical properties of PuF6, details the experimental protocols from early investigations, and presents the quantitative data in a clear, comparative format.

Physical and Chemical Properties of this compound

This compound is a crystalline solid with a reddish-brown appearance at room temperature.[1][2] It is a highly volatile compound, a property that has been central to its use in the separation of plutonium from other elements.[3] The molecule adopts an octahedral geometry in the gas phase.

Volatility and Thermodynamic Data

The volatility of PuF6 is characterized by its high vapor pressure at relatively low temperatures. Early studies meticulously measured its vapor pressure, melting point, boiling point, and various thermodynamic properties. These foundational data are crucial for understanding and modeling its behavior in various processes.

Table 1: Vapor Pressure of this compound

| Temperature (°C) | Vapor Pressure (mmHg) |

| 0 | 17.5 |

| 10 | 34.5 |

| 20 | 63.5 |

| 30 | 110 |

| 40 | 181 |

| 50 | 280 |

| 62.2 (Boiling Point) | 760 |

This data is representative of early measurements and may vary slightly between different studies.

Table 2: Key Thermodynamic Properties of this compound

| Property | Value |

| Melting Point | 52 °C[1] |

| Boiling Point | 62 °C[1] |

| Triple Point | 51.58 °C at 530 Torr |

| Heat of Sublimation | 12.1 kcal/mol |

| Heat of Vaporization | 7.4 kcal/mol |

Experimental Protocols for PuF6 Synthesis and Volatility Measurement

The initial investigations into PuF6 required the development of specialized experimental techniques to handle this highly reactive and radioactive material safely. The following protocols are based on the pioneering work conducted in the mid-20th century.

Synthesis of this compound

The primary method for synthesizing PuF6 in early studies was the direct fluorination of plutonium tetrafluoride (PuF4) or plutonium dioxide (PuO2) using elemental fluorine gas at elevated temperatures.

Materials:

-

Plutonium tetrafluoride (PuF4) or Plutonium dioxide (PuO2) powder. The isotopic composition of the plutonium used in some studies was reported, for instance: 91.34% 239Pu, 7.93% 240Pu, 0.69% 241Pu, and 0.04% 242Pu.

-

High-purity fluorine (F2) gas, often purified by passing it through a cold trap at liquid nitrogen temperature to remove hydrogen fluoride (HF).

Apparatus:

-

A reaction vessel constructed from a corrosion-resistant material such as Monel or nickel.

-

A tube furnace capable of reaching temperatures up to 750 °C.

-

A series of cold traps for collecting and purifying the volatile PuF6 product. These traps were typically cooled with dry ice or liquid nitrogen.

-

A vacuum system for evacuating the apparatus and handling gases.

-

Pressure measurement instrumentation.

-

The entire apparatus was housed within a glovebox to ensure containment of the radioactive materials.

Procedure:

-

A weighed amount of PuF4 or PuO2 powder was placed in the reaction vessel.

-

The entire apparatus was evacuated and leak-tested.

-

The system was typically "pre-fluorinated" by introducing F2 gas at an elevated temperature (e.g., 300 °C) to passivate the internal surfaces of the apparatus.

-

The reaction vessel was heated to the desired reaction temperature, which could range from 400 to 750 °C.

-

Fluorine gas was introduced into the reaction vessel at a controlled pressure (e.g., 400 to 600 mmHg).

-

The volatile PuF6 product was continuously removed from the reaction zone and collected in the cold traps.

-

The collected PuF6 was purified by fractional distillation between a series of cold traps at different temperatures.

Measurement of Vapor Pressure

The vapor pressure of PuF6 was a critical parameter to determine its volatility. A null method using a metal apparatus with a brass sylphon bellows was a common technique in early studies for such measurements.

Apparatus:

-

A temperature-controlled sample holder for the PuF6.

-

A pressure-measuring system, often a null-point instrument, connected to the sample holder.

-

A constant temperature bath to maintain the sample at a precise temperature.

-

A vacuum system to evacuate the apparatus.

Procedure:

-

A purified sample of PuF6 was introduced into the sample holder.

-

The apparatus was evacuated to remove any residual gases.

-

The sample was brought to a specific, constant temperature using the temperature bath.

-

The pressure exerted by the PuF6 vapor was measured using the pressure-measuring system.

-

This process was repeated at various temperatures to obtain a vapor pressure curve.

Thermal and Radiolytic Decomposition of PuF6

This compound is thermally and radiolytically unstable, decomposing into PuF4 and fluorine gas. Understanding the rate and mechanisms of this decomposition was a key aspect of the initial investigations.

Thermal Decomposition Studies

Experimental Setup:

-

A reaction vessel made of a material compatible with PuF6 and F2 at elevated temperatures (e.g., Monel).

-

A furnace to control the temperature of the reaction vessel accurately.

-

A method to measure the partial pressure of PuF6 over time, often using spectrophotometry or pressure measurements.

Procedure:

-

A known initial pressure of PuF6 vapor was introduced into the reaction vessel.

-

The vessel was heated to and maintained at a constant temperature (e.g., in the range of 100° to 160 °C).

-

The change in PuF6 concentration or total pressure was monitored over time to determine the rate of decomposition.

-

Experiments were conducted at various initial pressures and temperatures to understand the reaction kinetics.

Radiolytic Decomposition

The intense alpha radiation from the decay of plutonium isotopes also causes PuF6 to decompose, a process known as autoradiolysis.

Experimental Approach:

-

PuF6 was prepared using plutonium with a known isotopic composition, including alpha-emitting isotopes like 238Pu and 239Pu, and beta-emitting isotopes like 241Pu.

-

The PuF6 vapor was stored in passivated aluminum vessels at a constant temperature (e.g., 22 °C).

-

The rate of decomposition was measured over time, typically by monitoring the decrease in the characteristic UV absorbance of PuF6.

-

The energy absorbed from alpha and beta particles was calculated to determine the G-value (molecules decomposed per 100 eV of absorbed energy) for the radiolysis process.

Applications in Fluoride Volatility Processes

The high volatility of PuF6 formed the basis of the fluoride volatility process, aimed at separating uranium and plutonium from spent nuclear fuel.[3][4] In this process, the spent fuel is fluorinated to convert uranium and plutonium to their volatile hexafluorides (UF6 and PuF6). These are then separated from the less volatile fission product fluorides. The separation of UF6 and PuF6 from each other can be achieved through thermal decomposition, where the less stable PuF6 is selectively decomposed back to the non-volatile PuF4.[4]

References

A Technical Guide to the Theoretical Calculation of Plutonium Hexafluoride (PuF6) Electronic Structure

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical methods used to calculate and understand the complex electronic structure of Plutonium Hexafluoride (PuF6). Given its significance in the nuclear fuel cycle and the inherent challenges of experimental study due to its radioactivity and corrosive nature, computational chemistry serves as an indispensable tool. This document details the prevalent theoretical protocols, summarizes key quantitative findings from the literature, and visualizes the computational workflows involved.

The electronic structure of PuF6 is notoriously complex, primarily due to the significant influence of relativistic effects and electron correlation involving the 5f electrons of the plutonium atom.[1][2] These factors necessitate the use of sophisticated quantum chemical methods to achieve accurate predictions of its geometry, vibrational frequencies, and bonding characteristics.

Computational Protocols and Methodologies

The accurate theoretical treatment of PuF6 requires a careful selection of computational methods that can account for both relativistic effects and electron correlation. The primary approaches are Density Functional Theory (DFT) and advanced wavefunction-based methods.

1. Relativistic Effects: For heavy elements like plutonium, relativistic effects are crucial and cannot be neglected.[3] These effects arise from the high velocity of core electrons, which approaches the speed of light, leading to a relativistic mass increase.[4] This results in:

-

Direct Relativistic Effect: The contraction and energetic stabilization of s and p orbitals.[5]

-

Indirect Relativistic Effect: The expansion and energetic destabilization of d and f orbitals due to increased screening from the contracted s and p orbitals.[5]

-

Spin-Orbit Coupling: The splitting of orbitals with angular momentum greater than zero (p, d, f), which significantly influences the molecular orbital energy levels.[3][6]

These phenomena are typically incorporated into calculations using two main strategies:

-

Relativistic Effective Core Potentials (RECPs): This is the most common approach. RECPs replace the chemically inert core electrons of plutonium with a potential, reducing computational cost.[7] This method implicitly includes scalar relativistic effects (direct and indirect) in the potential derived from atomic Dirac-Fock calculations.[7][8] Spin-orbit effects can then be added in a subsequent step.[7] RECPs can be categorized as "large-core," which include the 5s and 5p orbitals in the core, or "small-core," which treat them as valence, with the latter generally providing more accurate results for thermochemistry.[8]

-

All-Electron Relativistic Hamiltonians: Methods like the Douglas-Kroll-Hess (DKH) Hamiltonian provide a more rigorous, albeit computationally expensive, way to include relativistic effects by transforming the Dirac Hamiltonian to a two-component form.[8]

2. Density Functional Theory (DFT): DFT is a widely used method for studying actinide compounds due to its favorable balance of computational cost and accuracy.[8][9] The choice of the exchange-correlation functional is critical:

-

Local Density Approximation (LDA): Often provides a reasonable starting point but may not be sufficient for high accuracy.[8]

-

Generalized Gradient Approximation (GGA): Functionals like BLYP and PBE improve upon LDA by including the gradient of the electron density.

-

Hybrid Functionals: These functionals, such as B3LYP, incorporate a portion of exact Hartree-Fock exchange and often yield the best agreement with experimental data for properties like bond dissociation energies and vibrational frequencies.[8][10]

3. Wavefunction-Based Methods: While DFT is a workhorse, traditional wavefunction theory methods provide a systematic way to improve accuracy.

-

Hartree-Fock (HF) Method: This is the simplest ab initio method, serving as a baseline. However, it neglects electron correlation and is generally insufficient for quantitative accuracy in actinide compounds.[3]

-

Multiconfigurational Self-Consistent Field (MCSCF/CASSCF): For molecules with significant static correlation, such as those with partially filled f-orbitals, a single-determinant reference like HF is inadequate.[11][12] The Complete Active Space Self-Consistent Field (CASSCF) method is employed to optimize both the orbitals and the configuration interaction coefficients within a predefined "active space" of electrons and orbitals, providing a qualitatively correct description of the electronic state.[11][13]

-

Post-CASSCF Methods (e.g., CASPT2, MRCI): To recover the remaining dynamic correlation, perturbation theory (like CASPT2) or configuration interaction (MRCI) is applied on top of the CASSCF wavefunction.[12]

Data Presentation: Calculated Properties of PuF6

The following tables summarize quantitative data from various theoretical studies on PuF6, with comparisons to experimental values where available.

Table 1: Geometric Parameters of PuF6

| Method/Functional | Basis Set/RECP | Pu-F Bond Length (Å) | Reference |

|---|---|---|---|

| Experimental | - | 1.971 | [14] |

| HF | RECP | 2.002 | [3] |

| SVWN (LDA) | RECP | 1.979 | [3] |

| BLYP (GGA) | RECP | 2.005 | [3] |

| B3LYP (Hybrid) | RECP | 1.986 |[3] |

Table 2: Vibrational Frequencies of PuF6 (cm⁻¹) The six fundamental vibrational modes of octahedral PuF6 are designated as ν1 (Ag, Raman), ν2 (Eg, Raman), ν3 (T1u, IR), ν4 (T1u, IR), ν5 (T2g, Raman), and ν6 (T2u, inactive).[14]

| Mode | B3LYP | BLYP | SVWN | HF | Experimental |

| ν1 | 628 | 611 | 612 | 682 | 628 |

| ν2 | 523 | 506 | 508 | 569 | 523 |

| ν3 | 616 | 592 | 597 | 674 | 615 |

| ν4 | 206 | 196 | 198 | 224 | 203 |

| ν5 | 211 | 198 | 200 | 231 | 206 |

| ν6 | 191 | 182 | 184 | 208 | 192 |

| All calculated values are from Hay and Martin (1998) using RECPs.[3] |

Table 3: Bonding and Atomic Charge Analysis The nature of the Pu-F bond exhibits both ionic and covalent characteristics, with the 5f orbitals of plutonium playing a significant role in covalency.[2][15]

| Method | Property | Value | Reference |

| Mulliken | Pu Charge | +1.74 | [15] |

| AIM | Pu Charge | +3.54 | [15] |

| Mayer Bond Order | Pu-F Bond Order | 0.93 | [15] |

| Values are representative from a DFT study. Different charge partitioning schemes (Mulliken, Atoms in Molecules - AIM) can yield significantly different values, though trends are often consistent.[15] |

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the typical workflow for a computational study of PuF6 and the hierarchical relationship between different theoretical methods.

Caption: A typical workflow for theoretical calculations of PuF6.

Caption: Logical relationships between common theoretical methods.

References

- 1. mdpi.com [mdpi.com]

- 2. Exploring Bonds and Electronic Structure in Plutonium Hybrid Materials | Department of Energy [energy.gov]

- 3. Relativistic effects on the electronic structure and chemical bonding of UF6 | Semantic Scholar [semanticscholar.org]

- 4. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]

- 5. Relativistic effects on the electronic structure of the heaviest elements. Is the Periodic Table endless? [comptes-rendus.academie-sciences.fr]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Density functional studies of AnF6 (An=U, Np, and Pu) and UF6−nCln (n=1–6) using hybrid functionals: geometries and vibrational frequencies | Semantic Scholar [semanticscholar.org]

- 11. esqc.org [esqc.org]

- 12. Quantification of the Ionic Character of Multiconfigurational Wave Functions: The Qat Diagnostic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arxiv.org [arxiv.org]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

phase diagram and triple point of plutonium hexafluoride

An In-depth Technical Guide on the Phase Diagram and Triple Point of Plutonium Hexafluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (PuF6). The information is compiled from various scientific sources to ensure accuracy and depth, catering to the needs of researchers and professionals in related fields.

Physical Properties and Phase Transitions

This compound is a volatile, crystalline solid with a characteristic red-brown color. It is a significant compound in the nuclear industry, particularly in the context of plutonium enrichment. Understanding its phase behavior is crucial for safe handling and processing.

Quantitative Data Summary

The phase transitions and other physical properties of this compound are summarized in the table below. This data is essential for predicting the state of PuF6 under different temperature and pressure conditions.

| Property | Value | Units | Notes |

| Molecular Formula | PuF6 | - | - |

| Molar Mass | 358.06 | g/mol | - |

| Melting Point | 52 | °C | [1][2][3] |

| Boiling Point | 62 | °C | [1][2] |

| Triple Point | 51.58 | °C | [4] |

| 710 | hPa | [4] | |

| 530 | Torr | [4] | |

| Heat of Vaporization | 7.4 | kcal/mol | [4] |

| Heat of Sublimation | 12.1 | kcal/mol | [4] |

| Density (solid) | 5.08 | g/cm³ | [2][3] |

Phase Diagram of this compound

The phase diagram of this compound illustrates the physical state of the compound under varying temperature and pressure conditions. The diagram is characterized by the solid, liquid, and gas phase regions, with lines indicating the conditions at which phase transitions occur.

Caption: A simplified phase diagram of this compound, indicating the solid, liquid, and gas phases, and the triple point.

Experimental Protocols

Vapor Pressure Measurement

Objective: To determine the vapor pressure of the solid and liquid phases of PuF6 at various temperatures.

Methodology:

-

A sample of purified PuF6 is placed in a temperature-controlled sample cell connected to a pressure measurement system. The apparatus is typically constructed from materials resistant to fluorine corrosion, such as nickel or Monel.

-

For the solid-gas equilibrium, the sample is cooled to a solid state, and the temperature is incrementally increased. At each temperature point, the system is allowed to reach equilibrium, and the vapor pressure is recorded.

-

For the liquid-gas equilibrium, the sample is heated above its melting point, and the vapor pressure is measured at various temperatures as the liquid is cooled or heated.

-

The triple point is the temperature and pressure at which the vapor pressure curves of the solid and liquid phases intersect.

Thermal Analysis

Objective: To determine the melting point and heats of phase transitions.

Methodology:

-

Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) can be used.

-

A small, encapsulated sample of PuF6 is heated or cooled at a constant rate in the calorimeter.

-

The heat flow to or from the sample is measured relative to a reference.

-

Phase transitions, such as melting, are observed as endothermic peaks on the heating curve. The temperature at the peak onset corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Experimental Workflow for Triple Point Determination

The logical workflow for experimentally determining the triple point of this compound involves a series of precise measurements and data analysis.

Caption: A flowchart illustrating the experimental workflow for determining the triple point of this compound.

This guide provides a foundational understanding of the phase behavior of this compound. For further research, consulting original reports and safety documentation for handling radioactive and corrosive materials is strongly advised.

References

- 1. WebElements Periodic Table » Plutonium » this compound [winter.group.shef.ac.uk]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. Table 4-2, Physical and Chemical Properties of Plutonium and Selected Plutonium Compounds - Toxicological Profile for Plutonium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Properties of Plutonium Hexafluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plutonium hexafluoride (PuF₆) is a volatile and highly reactive compound of significant interest in nuclear science and technology. A thorough understanding of its spectroscopic properties is crucial for its detection, handling, and for theoretical modeling of its electronic structure. This guide provides a comprehensive overview of the electronic and vibrational spectroscopy of PuF₆, presenting key quantitative data, detailing experimental methodologies, and illustrating fundamental concepts through diagrams.

Electronic Absorption Spectroscopy

The electronic absorption spectrum of this compound is characterized by a series of weak bands in the near-infrared (NIR) and visible regions, and more intense charge-transfer bands in the ultraviolet (UV). These absorptions arise from electronic transitions within the 5f orbitals of the plutonium atom. The entire absorption spectrum of PuF₆ in the near IR and visible regions has been recorded at high resolution, allowing for a detailed analysis of its vibronic energy levels.[1]

Quantitative Data for Electronic Transitions

The following table summarizes the key electronic transitions observed for PuF₆ in the gas phase. The energy levels derived from these spectroscopic measurements are considered the most accurate values currently available.[1]

| Wavelength (nm) | Wavenumber (cm⁻¹) | Assignment | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |

| ~2000 | ~5000 | f-f transitions | Weak | [2] |

| ~1000 | ~10000 | f-f transitions | Weak | [2] |

| ~800 | ~12500 | f-f transitions | Weak | [2] |

| 300 - 900 | 33333 - 11111 | Charge-transfer bands | More intense | [2] |

Vibrational Spectroscopy

The vibrational properties of this compound have been investigated using both infrared (IR) and Raman spectroscopy. As a molecule with octahedral symmetry (Oₕ), PuF₆ has six fundamental vibrational modes.

Infrared (IR) Spectroscopy

The infrared spectrum of PuF₆ is dominated by strong absorptions corresponding to its IR-active fundamental vibrational modes.[3] Studies have been conducted on both gas-phase and matrix-isolated PuF₆.[2][4] The vibrational contributions to thermodynamic properties such as heat capacity, entropy, and free energy have been calculated from these fundamental frequencies.[3]

Raman Spectroscopy

Observing the Raman spectrum of PuF₆ is challenging due to its tendency to undergo photochemical decomposition upon laser irradiation.[5] This decomposition is particularly problematic with visible laser excitation.

Quantitative Data for Vibrational Modes

The fundamental vibrational frequencies for PuF₆ are presented in the table below. The assignments are based on the Oₕ point group.

| Mode | Symmetry | Activity | Wavenumber (cm⁻¹) (Gas Phase) | Wavenumber (cm⁻¹) (Argon Matrix) | Reference |

| ν₁ | A₁g | Raman | ~628 | - | [3] |

| ν₂ | E𝐠 | Raman | ~523 | - | [3] |

| ν₃ | F₁ᵤ | IR | 617 | 615 | [2][3] |

| ν₄ | F₁ᵤ | IR | 206 | 205.5 | [2][3] |

| ν₅ | F₂𝐠 | Raman | ~211 | - | [3] |

| ν₆ | F₂ᵤ | Inactive | ~185 | - | [3] |

Fluorescence Spectroscopy

Fluorescence studies on PuF₆ have been conducted, revealing emission bands in the near-infrared region. These studies provide insights into the relaxation dynamics of the electronically excited states of the molecule.

Experimental Protocols

The spectroscopic investigation of this compound requires specialized handling and experimental setups due to its high reactivity and radioactivity.

Gas-Phase Spectroscopy

Gas-phase measurements of PuF₆ are typically performed using long-path-length absorption cells to compensate for the low pressures required to maintain the sample in the vapor phase.

Experimental Workflow for Gas-Phase PuF₆ Absorption Spectroscopy

Caption: Workflow for gas-phase absorption spectroscopy of PuF₆.

Matrix-Isolation Spectroscopy

Matrix-isolation spectroscopy is a powerful technique for studying the spectroscopy of reactive species like PuF₆. In this method, PuF₆ molecules are trapped in an inert solid matrix (e.g., argon) at cryogenic temperatures. This minimizes intermolecular interactions and sharpens the spectral features.[2]

Experimental Protocol for Matrix-Isolation Spectroscopy of PuF₆

-

Sample Preparation: this compound is prepared by the fluorination of plutonium tetrafluoride (PuF₄) at high temperatures. The resulting PuF₆ is purified by fractional distillation.[2]

-

Matrix Deposition: A gaseous mixture of PuF₆ and a large excess of an inert gas (e.g., argon) is slowly deposited onto a cryogenic window (e.g., CsI or BaF₂) maintained at a very low temperature (typically 10-20 K).

-

Spectroscopic Measurement: The absorption or emission spectrum of the matrix-isolated PuF₆ is then recorded using a suitable spectrometer. For infrared studies, a Fourier Transform Infrared (FTIR) spectrometer is commonly employed. For electronic spectroscopy, a UV-Vis-NIR spectrometer is used.

Experimental Workflow for PuF₆ Matrix-Isolation Spectroscopy

Caption: Workflow for matrix-isolation spectroscopy of PuF₆.

Logical Relationships in PuF₆ Spectroscopy

The observed spectra of this compound can be understood in terms of the energy level structure of the molecule and the selection rules governing transitions between these levels.

Energy Level Diagram and Spectroscopic Transitions for PuF₆

Caption: Energy level diagram for PuF₆ showing spectroscopic transitions.

Conclusion

The spectroscopic properties of this compound provide a deep insight into its molecular structure and chemical bonding. While significant progress has been made in characterizing its electronic and vibrational spectra, further high-resolution studies and advanced theoretical calculations will continue to refine our understanding of this complex and important molecule. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field.

References

An In-depth Technical Guide on the Health and Safety Hazards of Plutonium Hexafluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the significant health and safety hazards associated with plutonium hexafluoride (PuF₆). Due to its extreme reactivity, high radioactivity, and corrosive nature, PuF₆ presents a unique and formidable challenge in handling and containment. This document synthesizes available data to inform safe laboratory practices and emergency preparedness. Given the scarcity of direct toxicological data for PuF₆, this guide draws upon information from its close analogue, uranium hexafluoride (UF₆), its primary decomposition product, hydrogen fluoride (HF), and the well-documented radiological hazards of plutonium.

Chemical and Physical Hazards

This compound is a volatile, reddish-brown crystalline solid at room temperature. It is a powerful fluorinating agent and is highly reactive, particularly with water.

Key Chemical Reactions:

-

Reaction with Water: PuF₆ reacts vigorously with water, including atmospheric moisture, to produce plutoniumyl fluoride (PuO₂F₂) and highly corrosive and toxic hydrogen fluoride (HF) gas.[1]

-

PuF₆ + 2H₂O → PuO₂F₂ + 4HF

-

-

Thermal Decomposition: In the absence of moisture, PuF₆ is relatively stable at room temperature but decomposes at elevated temperatures to plutonium tetrafluoride (PuF₄) and fluorine gas (F₂).[1]

-

Auto-radiolysis: The intense alpha radiation from the plutonium isotopes causes the compound to decompose over time, a process known as auto-radiolysis, generating PuF₄ and F₂.[1]

The vigorous reaction with water means that any release of PuF₆ into the atmosphere will result in the formation of a fuming cloud of HF and radioactive particulates.

Health Hazards

The health hazards of this compound are twofold, stemming from its chemical toxicity and its radiological toxicity. The immediate danger upon exposure is typically from the chemical toxicity of its hydrolysis product, hydrogen fluoride, while the long-term risk is dominated by the radiological effects of internalized plutonium.

Chemical Toxicity

Upon contact with moisture (e.g., in the respiratory tract, on the skin, or in the eyes), PuF₆ rapidly hydrolyzes to form hydrogen fluoride. HF is a highly corrosive and systemically toxic substance.

Inhalation: Inhalation of HF can cause severe respiratory irritation, pulmonary edema (fluid in the lungs), and can be fatal.[2][3][4] Symptoms may be delayed.[5]

Skin Contact: Contact with HF can cause severe, deep-seated, and painful burns that may not be immediately apparent. The fluoride ion readily penetrates the skin, causing destruction of deep tissue layers and bone.[3][6]

Eye Contact: Eye contact can lead to severe burns and permanent eye damage.[2]

Ingestion: While less likely in an occupational setting, ingestion would cause severe corrosive damage to the gastrointestinal tract.[4]

Radiological Toxicity

Plutonium is a potent alpha emitter. Internal deposition of plutonium, primarily through inhalation of plutonium-containing particles like PuO₂F₂, poses a significant long-term health risk. The alpha particles emitted by plutonium have a short range in tissue but deliver a high amount of energy to the cells they irradiate, leading to a high potential for cellular damage and cancer induction.

Inhalation: Inhaled plutonium particles can lodge in the lungs, where they can remain for extended periods, irradiating the surrounding tissue and increasing the risk of lung cancer.[7] Some plutonium may be absorbed into the bloodstream and translocate to other organs.[7]

Internal Distribution and Target Organs: Once in the bloodstream, plutonium preferentially deposits in the liver and on the surface of bones, where it can remain for many years, increasing the risk of liver and bone cancer.[7]

Quantitative Toxicity Data

Direct quantitative toxicity data such as LD₅₀ (median lethal dose) or LC₅₀ (median lethal concentration) for this compound are not available in public literature. However, data for analogous and related compounds provide a basis for risk assessment.

Table 1: Acute Inhalation Toxicity Data for Related Compounds

| Compound | Animal Model | LC₅₀ | Exposure Duration | Reference |

| Uranium Hexafluoride (UF₆) | Rat | 26,098 mg/m³ | 10 minutes | [8] |

| Uranium Hexafluoride (UF₆) | Guinea Pig | 35,011 mg/m³ | 2 minutes | [8] |

| Hydrogen Fluoride (HF) | Rat | 1276 ppm | 1 hour | [2] |

Table 2: Occupational Exposure Limits

| Substance | Organization | Limit | Notes |

| Plutonium (soluble compounds) | OSHA | 2 µg/m³ (TWA) | - |

| Uranium (soluble compounds) | OSHA PEL | 0.05 mg/m³ (TWA) | As U[9] |

| Uranium (soluble compounds) | ACGIH TLV | 0.2 mg/m³ (TWA) | As U[9] |

| Uranium (soluble compounds) | ACGIH STEL | 0.6 mg/m³ | As U[9] |

| Hydrogen Fluoride | OSHA PEL | 3 ppm (TWA) | - |

| Hydrogen Fluoride | ACGIH TLV | 0.5 ppm (Ceiling) | As F |

| Hydrogen Fluoride | NIOSH REL | 3 ppm (TWA), 6 ppm (Ceiling) | - |

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; STEL: Short-Term Exposure Limit; REL: Recommended Exposure Limit.

Experimental Protocols

Detailed experimental protocols for this compound toxicity studies are not publicly available. However, the methodologies would be analogous to those used for other highly toxic, reactive, and radioactive inhalable substances like uranium hexafluoride.

Typical Inhalation Toxicity Study Protocol (based on UF₆ studies):

-

Animal Model: Typically rodents (rats, mice) or larger mammals (dogs, non-human primates) are used.

-

Exposure System: A whole-body or nose-only inhalation exposure chamber is utilized. For highly reactive substances like PuF₆, a dynamic airflow system with precise control of concentration and humidity is critical. Materials for the chamber must be resistant to corrosion from both PuF₆ and HF.

-

Atmosphere Generation: A specialized system is required to generate a stable and measurable concentration of PuF₆ vapor. This would likely involve heating solid PuF₆ in a controlled manner and mixing the resulting vapor with a carrier gas (e.g., dry nitrogen or air).

-

Monitoring: Real-time monitoring of the chamber atmosphere for PuF₆, HF, and radioactive particle concentration is essential. This may involve a combination of chemical sensors, radiation detectors, and air sampling with subsequent analysis.

-

Clinical Observations: Animals are closely monitored during and after exposure for signs of toxicity, including respiratory distress, irritation, and systemic effects.

-

Pathology: After a defined observation period, animals are euthanized, and a complete necropsy is performed. Tissues, particularly from the respiratory tract, liver, kidneys, and bones, are collected for histopathological examination and analysis of plutonium distribution.

Signaling Pathways and Experimental Workflows

Diagram 1: this compound Exposure and Toxicity Pathway

Caption: Dual hazard pathway of PuF₆ exposure.

Diagram 2: Emergency Response Workflow for a PuF₆ Release

Caption: Initial emergency response actions for a PuF₆ release.

Emergency Procedures

In the event of a suspected or confirmed release of this compound, immediate and decisive action is critical. The emergency response must address both the chemical and radiological hazards. The procedures outlined for uranium hexafluoride are a relevant guide.[6][10]

Immediate Actions:

-

Evacuate: Immediately evacuate the affected area.

-

Alarm: Activate all relevant alarms to alert personnel.

-

Isolate: Isolate the area to prevent the spread of contamination.

-

Ventilate: If safe to do so, activate emergency ventilation systems designed to handle corrosive and radioactive gases.

-

Personal Protective Equipment (PPE): Responders must wear appropriate PPE, including positive-pressure self-contained breathing apparatus (SCBA) and acid-resistant protective clothing.[6]

Personnel Decontamination:

-

Remove Contaminated Clothing: Promptly remove all contaminated clothing.

-

Skin Decontamination: Flush affected skin with copious amounts of water for at least 15 minutes. For HF burns, after initial water flushing, apply calcium gluconate gel.[5][6]

-

Medical Attention: Seek immediate medical attention for any exposure. Inform medical personnel of the dual chemical (hydrogen fluoride) and radiological (plutonium) nature of the exposure.

Medical Countermeasures:

For internal plutonium contamination, medical countermeasures may be administered under the direction of a physician. The primary agent for enhancing the excretion of plutonium is Diethylenetriaminepentaacetic acid (DTPA), which can be administered as either Ca-DTPA or Zn-DTPA.[2][7][11]

Conclusion

This compound is an exceptionally hazardous material due to its combined chemical and radiological properties. A thorough understanding of these hazards, stringent adherence to safety protocols, and a well-rehearsed emergency response plan are paramount for any facility handling this substance. The information provided in this guide, including the data synthesized from analogous compounds, should serve as a critical resource for researchers, scientists, and drug development professionals in ensuring a safe working environment.

References

- 1. Fluoride toxicity - Wikipedia [en.wikipedia.org]

- 2. airgas.com [airgas.com]

- 3. kouraglobal.com [kouraglobal.com]

- 4. labbox.es [labbox.es]

- 5. energy.gov [energy.gov]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. iaomt.org [iaomt.org]

- 8. www2.mst.dk [www2.mst.dk]

- 9. nj.gov [nj.gov]

- 10. hazmattool.com [hazmattool.com]

- 11. hazmattool.com [hazmattool.com]

Methodological & Application

Application Notes and Protocols for Gaseous Plutonium Hexafluoride (PuF6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Plutonium hexafluoride (PuF6) is an extremely hazardous, radioactive, and corrosive material. The following notes and protocols are intended for informational purposes only and are not a substitute for rigorous, site-specific training, safety analysis, and adherence to all applicable federal, state, and local regulations governing the handling of radioactive and hazardous materials. All operations involving PuF6 must be conducted in facilities specifically designed for handling such materials and by personnel with extensive training and experience.

Introduction and Hazard Summary

This compound (PuF6) is the highest fluoride of plutonium and exists as a red-brown, volatile, crystalline solid at standard conditions.[1] It is notable for its use in the laser enrichment of plutonium, specifically for the isolation of the fissile isotope 239Pu.[1] Its extreme reactivity, radioactivity, and toxicity necessitate meticulous handling and storage protocols.

Key Hazards:

-

Radiological Hazard: Plutonium is a potent alpha emitter. Internal exposure, primarily through inhalation, can lead to severe health effects, including an increased risk of cancer in the lungs, liver, and bones.[2]

-

Chemical Toxicity: PuF6 is highly toxic and corrosive.[1] Upon contact with moisture, it reacts vigorously to form plutonium(VI) oxyfluoride (PuO2F2) and highly corrosive hydrofluoric acid (HF).[1]

-

High Reactivity: It is a powerful fluorinating agent and is highly reactive. It is stable in dry air but reacts violently with water.[1]

-

Autoradiolysis: PuF6 undergoes self-decomposition due to alpha radiation, breaking down into Plutonium Tetrafluoride (PuF4) and fluorine (F2) gas.[1] In the solid phase, this decomposition occurs at a rate of approximately 1.5% per day.[1]

Quantitative Data Summary

The physical and chemical properties of PuF6 are critical for its safe handling and storage.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | PuF6 | [1] |

| Appearance | Red-brown, opaque crystals | [1] |

| Density (solid) | 5.08 g/cm³ | [1] |

| Melting Point | 52 °C (325 K) | [1] |

| Boiling Point | 62 °C (335 K) | [1] |

| Triple Point | 51.58 °C at 710 hPa (530 Torr) | [1] |

| Heat of Vaporization | 7.4 kcal/mol | [1] |

| Autoradiolysis Rate (Solid) | ~1.5% per day | [1] |

Table 2: Material Compatibility for Gaseous PuF6 Service

Note: Data is primarily based on compatibility with Uranium Hexafluoride (UF6) and other corrosive fluorinating agents due to the limited public data on PuF6. All materials should be thoroughly tested under operational conditions.

| Material Class | Recommended | Conditional Use | Not Recommended |

| Metals | Nickel and high-nickel alloys (e.g., Monel), Stainless Steels (e.g., 304, 316)[3][4] | Aluminum alloys (at low temperatures)[4] | Carbon steel (unless nickel-plated), Copper, Zinc |

| Plastics | Fluorinated polymers (e.g., PTFE/Teflon)[3] | Most other plastics and elastomers | |

| Glassware | Quartz, Pyrex | Must be scrupulously dried and outgassed to prevent reaction with trace moisture.[1] | Standard soda-lime glass |

| Adsorbents | Nickel fluoride, Ferric fluoride (for purification)[5] | Silica gel, Alumina (reacts) |

Facility and Equipment Requirements

-

Gloveboxes: All handling of PuF6 must be performed within a high-integrity glovebox.[2]

-

The glovebox must maintain a controlled, inert atmosphere (e.g., Argon or Nitrogen) with oxygen and moisture levels kept below 1 ppm.

-

It should be operated under negative pressure relative to the laboratory to ensure any leaks are contained.

-

The glovebox structure and windows should be made of materials resistant to HF.

-

-

Ventilation: The laboratory must have a dedicated, single-pass ventilation system with HEPA filtration for exhaust air.

-

Monitoring: Continuous air monitors (CAMs) for alpha radiation must be in place. HF detectors should also be utilized.

-

Vacuum Systems: Vacuum pumps connected to the PuF6 handling system must be protected by cold traps (liquid nitrogen) and chemical traps to prevent contamination and corrosion. Pumps should vent to the filtered exhaust system.

Experimental Protocols

The following is a generalized protocol for the transfer of gaseous PuF6 from a storage cylinder to an experimental apparatus within a glovebox.

System Preparation and Leak Testing

-

Material Inspection: Visually inspect all components of the manifold and experimental apparatus for signs of corrosion or damage. Ensure all fittings and valves are of the correct material (e.g., stainless steel, nickel alloy).

-

Assembly: Assemble the vacuum-tight manifold and apparatus within the glovebox. Use appropriate metal gasket fittings (e.g., VCR, Conflat).

-

Leak Check (External): Evacuate the system and use a helium leak detector to confirm the integrity of all connections. The leak rate should be below 1x10⁻⁹ mbar·L/s.

-

Bake-Out and Passivation:

-

Heat the entire system under vacuum to remove adsorbed water from internal surfaces.

-

Introduce a passivating agent, such as a low concentration of F2 or ClF3 gas, to form a protective metal fluoride layer on the interior surfaces. This step is critical to prevent reaction with PuF6.

-

Evacuate the system thoroughly to remove all traces of the passivating agent.

-

Gaseous PuF6 Transfer Protocol

-

Secure Cylinder: Securely mount the PuF6 source cylinder to the manifold.

-

Cooling: Place a dewar of liquid nitrogen around the experimental vessel or a U-trap in the system to create a cold spot for condensation.

-

Evacuate Manifold: Evacuate the manifold connecting the cylinder to the experimental vessel.

-

Open Cylinder Valve: Slowly and carefully open the valve on the PuF6 cylinder. The PuF6 will sublime and transfer through the manifold.

-

Monitor Pressure: Monitor the pressure in the system using a capacitance manometer rated for corrosive service. The pressure should remain low as the gas condenses in the cold trap.

-

Close Cylinder Valve: Once the desired amount of PuF6 has been transferred (determined by pressure-volume-temperature calculations or by weight), close the cylinder valve.

-

Isolate and Warm: Isolate the experimental vessel from the manifold. Remove the liquid nitrogen dewar and allow the vessel to slowly warm to the desired experimental temperature, allowing the solid PuF6 to sublime into the gas phase.

Storage and Handling Protocols

Storage

-

Short-Term: Gaseous PuF6 can be stored at low pressures (50-100 torr) to minimize autoradiolysis.[1]

-

Long-Term: For longer-term storage, PuF6 should be condensed into a suitable, passivated, and leak-tight metal or quartz/Pyrex vessel.[1] The vessel must be stored in a designated radioactive materials area that is dry and well-ventilated.

-

Container Integrity: All storage containers must be periodically inspected for any signs of corrosion or pressure buildup.

Waste Handling

-

All contaminated materials (gloves, wipes, glassware) must be treated as radioactive waste.

-

Excess PuF6 gas must be trapped and converted to a more stable form (e.g., PuF4 or PuO2) before disposal. This can be achieved by reaction with a suitable reducing agent.

Emergency Procedures

-

Glovebox Breach:

-

Immediately stop work and press the emergency stop button for the glovebox ventilation, if applicable.

-

Evacuate the immediate area and notify the facility's Radiation Safety Officer and emergency response team.

-

-

Fire:

-

In the event of a fire involving plutonium, do not use water or carbon dioxide extinguishers. Use only approved extinguishing agents for reactive metals, such as powdered graphite or Met-L-X.

-

Activate the facility fire alarm and evacuate.[6]

-

-

Personnel Contamination:

-

If a skin contamination is suspected, flush the affected area with copious amounts of cool water and notify the Radiation Safety Officer immediately.

-

For suspected inhalation, evacuate the area immediately and seek medical attention.

-

Visualizations

Caption: Logical workflow for handling gaseous PuF6.

References

Application Notes: Gas-Phase Chromatography of Actinide Hexafluorides

Introduction